molecular formula C16H29N3O3 B13227773 tert-Butyl 4-cyano-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate

tert-Butyl 4-cyano-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate

Cat. No.: B13227773
M. Wt: 311.42 g/mol
InChI Key: CJNBEGWKMDDAND-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a tert-butyl carbamate group at the 1-position, a cyano group at the 4-position, and a 3-(dimethylamino)-2-hydroxypropyl chain. The tert-butyl carbamate acts as a protective group, commonly cleaved under acidic conditions, while the cyano group confers metabolic stability and polarity.

Properties

Molecular Formula

C16H29N3O3

Molecular Weight

311.42 g/mol

IUPAC Name

tert-butyl 4-cyano-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H29N3O3/c1-15(2,3)22-14(21)19-8-6-16(12-17,7-9-19)10-13(20)11-18(4)5/h13,20H,6-11H2,1-5H3

InChI Key

CJNBEGWKMDDAND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(CN(C)C)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-cyano-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the cyano group and the dimethylamino group. The final step involves the addition of the tert-butyl ester group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow chemistry techniques. The use of high-throughput screening methods helps in identifying the best reaction conditions and catalysts for the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-cyano-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-cyano-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical assays and drug discovery .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as a lead compound for the development of new drugs targeting various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyano-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Notes on Analytical Tools

Crystallographic analysis using SHELX programs (e.g., SHELXL, SHELXS) is critical for resolving the stereochemistry of such complex molecules, though structural data for the target compound remains unpublished .

Biological Activity

tert-Butyl 4-cyano-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate (CAS Number: 1877718-73-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16_{16}H29_{29}N3_{3}O3_{3}
  • Molecular Weight : 311.42 g/mol
  • Structure : The compound features a piperidine ring substituted with a cyano group and a dimethylamino-hydroxypropyl moiety, which may influence its biological interactions.

The biological activity of this compound has been linked to its ability to modulate various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of specific inflammatory pathways, particularly those involving the NLRP3 inflammasome, which plays a critical role in inflammatory responses.

In Vitro Studies

Research has shown that compounds similar to tert-butyl 4-cyano derivatives exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that related piperidine derivatives can inhibit IL-1β release from LPS/ATP-stimulated macrophages, suggesting that this compound may also possess similar properties .

Biological Activity Data

Activity TypeObservationsReference
Anti-inflammatory Inhibition of IL-1β release in macrophages
Cytotoxicity Potential cytotoxic effects on cancer cell linesNot specifically studied
NLRP3 Inhibition Possible inhibition of NLRP3-mediated pyroptosis

Case Study 1: Inhibition of Pyroptosis

In a study examining the effects of various piperidine derivatives on pyroptosis, it was found that compounds with structural similarities to tert-butyl 4-cyano derivatives significantly reduced cell death and IL-1β secretion. This suggests that such compounds could be developed as therapeutic agents targeting inflammatory diseases .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that modifications in the piperidine core and substituents significantly influence the biological activity of these compounds. The presence of the cyano group was essential for maintaining anti-inflammatory properties, while variations in the hydroxypropyl chain affected potency .

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